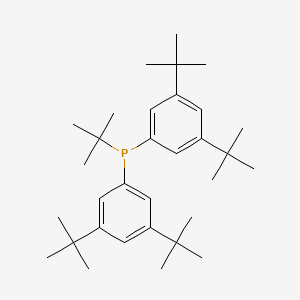
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine: is a tertiary phosphine compound characterized by its bulky tert-butyl groups attached to the phenyl rings. This compound is known for its stability and unique steric properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine can be synthesized through the reaction of tert-butylphosphine with 3,5-di-tert-butylphenyl halides under controlled conditions. The reaction typically involves the use of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a ligand in various applications .
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used[][5].
Scientific Research Applications
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine exerts its effects involves its interaction with metal centers in catalytic processes. The bulky tert-butyl groups provide steric hindrance, which influences the reactivity and selectivity of the metal-ligand complex. This steric effect is crucial in determining the outcome of catalytic reactions .
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(2,4-di-tert-butylphenyl)phosphine: Another bulky phosphine ligand with similar steric properties.
Uniqueness: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is unique due to its specific combination of tert-butyl and phenyl groups, providing a balance of steric hindrance and electronic properties that are not found in other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications .
Properties
Molecular Formula |
C32H51P |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
tert-butyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C32H51P/c1-28(2,3)22-16-23(29(4,5)6)19-26(18-22)33(32(13,14)15)27-20-24(30(7,8)9)17-25(21-27)31(10,11)12/h16-21H,1-15H3 |
InChI Key |
IRXSOVDPJUXLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


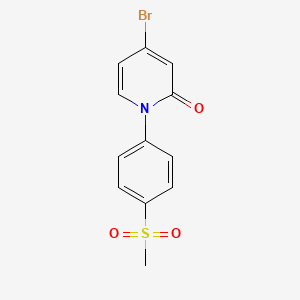
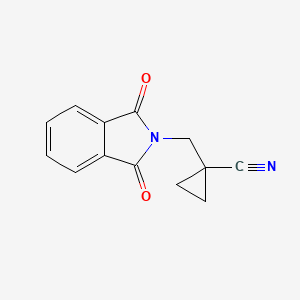
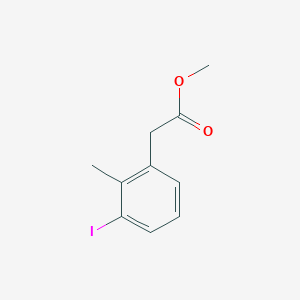
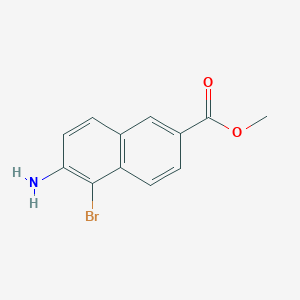
![Methyl 4-[(5-cyano-2-pyridyl)amino]-4-oxo-butanoate](/img/structure/B8288852.png)
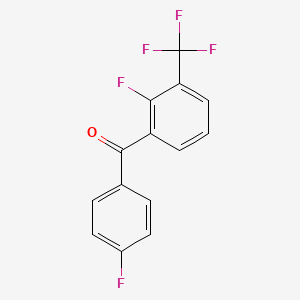
![2-[Dodecanoyl(methyl)amino]ethyl 2,2-dimethylpropanoate](/img/structure/B8288863.png)
![7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8288871.png)
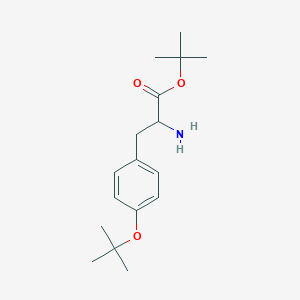

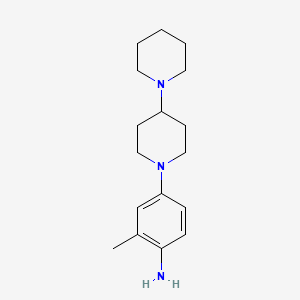
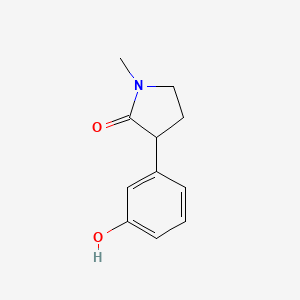
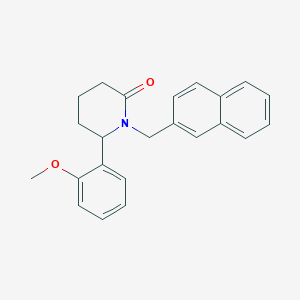
![8-Amino-3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8288945.png)
